1-(thiophen-2-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-thiophen-2-yl-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4OS/c12-11(13,14)8-3-5-18(17-8)6-4-15-10(19)16-9-2-1-7-20-9/h1-3,5,7H,4,6H2,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOGSQXXTVBTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCCN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Thiophen-2-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a thiophene ring and a trifluoromethyl-substituted pyrazole, both of which are known for their diverse biological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Thiophene Derivative : The thiophene ring is synthesized through cyclization reactions involving appropriate thiophene precursors.
- Introduction of the Trifluoromethyl Pyrazole : The trifluoromethyl group is introduced via fluorination reactions or by using trifluoromethylated reagents.
- Urea Formation : The final step involves the reaction of the thiophene derivative with an isocyanate to form the urea linkage.
Antimicrobial Properties
Research indicates that compounds containing thiophene and pyrazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | IC50 (μg/mL) |
|---|---|---|
| This compound | Antibacterial | 0.25 - 0.5 |
| Control (Etoposide) | Antibacterial | 17.94 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Studies have reported that it exhibits cytotoxic effects on cancer cell lines, including U937 and THP-1 cells, with varying degrees of selectivity .
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| U937 | 16.23 | Moderate |
| THP-1 | >17.94 | Low |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival, such as GSK-3β, which plays a critical role in cancer cell growth .
- Disruption of Cellular Signaling : By interacting with various signaling pathways, this compound may alter the expression of genes associated with drug resistance and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Anticancer Activity : A study demonstrated that a related urea derivative reduced GSK-3β activity by over 57% at a concentration of 1 μM, suggesting potential for further development in cancer therapeutics .
- Antimicrobial Efficacy : Another investigation reported that derivatives exhibited potent activity against S. aureus with IC50 values in the nanomolar range, indicating strong potential as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The target compound belongs to a broader class of arylurea derivatives with heterocyclic appendages. Below is a comparative analysis with structurally related compounds from the literature:
Key Observations:
Heterocyclic Variations: The target compound’s pyrazole-CF3 group distinguishes it from thiazole- or triazole-containing analogs (e.g., 11a, 11d, Ev3), which may influence target binding specificity .
Aryl Group Impact :
- Thiophene’s aromaticity and smaller size compared to phenyl rings (e.g., in 11a or MK13) may alter steric interactions in biological systems .
- Electron-withdrawing groups (e.g., CF3 in 11d) enhance lipophilicity, but their placement on pyrazole (target) vs. phenyl (11d) could modulate solubility .
Synthetic Yields :
- Yields for thiazole-piperazine derivatives (83–88%) suggest robust synthetic routes, though the target compound’s absence in the evidence precludes direct comparison .
Pharmacological Potential: Piperazine-thiazole motifs (e.g., 11a–o) are common in kinase inhibitors, whereas the target’s pyrazole-CF3 group may favor different targets, such as cyclooxygenase or phosphatases .
Research Findings and Data Gaps
- Structural Insights : The thiophene-pyrazole-urea architecture is underrepresented in the literature compared to phenyl-thiazole analogs, warranting further exploration of its conformational flexibility and binding modes.
- Synthetic Challenges: No direct synthesis data for the target compound are available, but analogous methods (e.g., urea formation via isocyanate-amine coupling) are likely applicable .
- Biological Data : Absent in the evidence; future studies should evaluate potency against targets like kinases or GPCRs, leveraging the CF3 group’s metabolic advantages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
